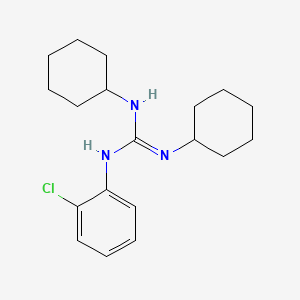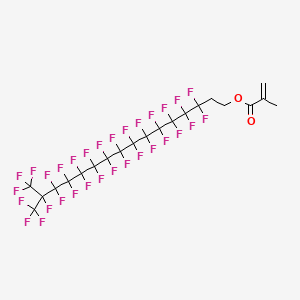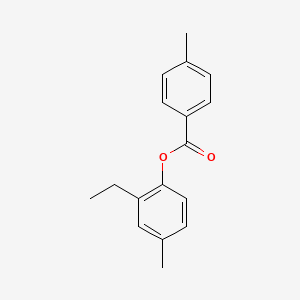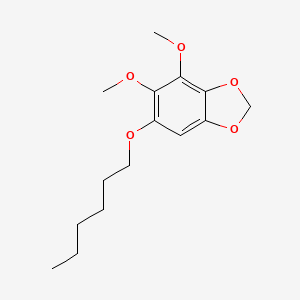![molecular formula C14H22N2O2 B14356924 N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine CAS No. 92889-01-5](/img/structure/B14356924.png)
N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring bonded to a 3,4-dimethoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine or phenyl derivatives.
Applications De Recherche Scientifique
N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different pharmacological properties.
Mescaline: Another related compound with psychoactive effects.
Uniqueness
N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine is unique due to its specific combination of a piperidine ring and a 3,4-dimethoxyphenylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
92889-01-5 |
|---|---|
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]piperidin-1-amine |
InChI |
InChI=1S/C14H22N2O2/c1-17-13-7-6-12(10-14(13)18-2)11-15-16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9,11H2,1-2H3 |
Clé InChI |
YQTMIZPVZIQXOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CNN2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
methanone](/img/structure/B14356844.png)
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)



![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)

![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)


